(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one
Description
Properties
IUPAC Name |
4-hydroxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-17-12-5-2-10(3-6-12)4-7-13-8-11(15)9-14(16)18-13/h2-7,9,13,15H,8H2,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTANFWOUZTKOF-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2CC(=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2CC(=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Promoted Domino Reactions
A highly efficient domino protocol for synthesizing 2H-pyranone derivatives was developed by researchers using α-aroylketene dithioacetals (AKDTAs), malononitrile, and secondary amines under basic conditions. Although the exact compound is not directly synthesized in the cited study, the methodology provides a foundational framework for analogous syntheses.
Reaction Mechanism
The domino process involves three sequential steps:
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Addition–Elimination : AKDTAs react with malononitrile to form an intermediate via nucleophilic attack, eliminating methanethiol.
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Intramolecular Cyclization : The intermediate undergoes cyclization to generate a 2-imino-4-substituted-2H-pyran-3-carbonitrile.
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Ring-Opening and Closing : Further reaction with cyclohexanone derivatives leads to tetrahydronaphthalene formation, though this step is optional depending on the target molecule.
For the target compound, the 4-hydroxy group likely arises from hydrolysis of a precursor under acidic work-up conditions, while the (E)-ethenyl moiety is introduced via the AKDTA starting material.
Experimental Protocol
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Starting Materials : 3,3-Bis(methylthio)-1-(4-methoxyphenyl)prop-2-en-1-one (hypothetical AKDTA), malononitrile.
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Base : Powdered KOH (1.2 equiv).
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Solvent : Dry DMF.
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Conditions : Reflux at 100°C for 1.5 hours, followed by HCl quenching.
Table 1: Optimized Reaction Conditions for 2H-Pyranone Synthesis
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Reaction Time | 1.5 hours |
| Base | KOH |
| Solvent | DMF |
| Yield Range* | 70–85% (for analogous compounds) |
Natural Product Isolation
The compound has been identified in Fijian Kava (Piper methysticum). While isolation from natural sources is theoretically possible, no detailed extraction protocols are publicly available. Challenges include low natural abundance and complex purification steps.
Post-Synthetic Modification
Functional group interconversion offers another route:
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Hydroxylation : Oxidation of a 4-methylthio intermediate (e.g., using H2O2/CF3COOH) could yield the 4-hydroxy group.
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Ethenyl Introduction : Wittig or Heck coupling might install the (E)-ethenyl-4-methoxyphenyl moiety post-cyclization.
Reaction Optimization and Challenges
Critical Parameters
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Base Selection : KOH outperforms NaOH in suppressing side reactions (e.g., over-elimination).
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates vs. ethanol or solvent-free conditions.
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Temperature Control : Prolonged heating >100°C degrades the pyranone ring.
Table 2: Impact of Base and Solvent on Yield
| Base | Solvent | Yield (%) | Side Products |
|---|---|---|---|
| KOH | DMF | 85 | <5% |
| NaOH | DMSO | 62 | 15% (degradation) |
| Et3N | EtOH | 20 | 40% (unreacted SM) |
Stereochemical Control
The (E)-configuration of the ethenyl group is thermodynamically favored due to conjugation with the pyranone carbonyl. Nuclear Overhauser Effect (NOE) spectroscopy confirms this geometry in analogous compounds.
Analytical Characterization
Spectroscopic Data
While direct data for the target compound is limited, related 2H-pyranones exhibit:
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IR : Strong absorption at 2209 cm⁻¹ (C≡N) and 1583 cm⁻¹ (C=O).
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1H NMR : A singlet at δ 6.47 ppm (pyranone C-H), aromatic protons at δ 7.45–7.83 ppm.
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13C NMR : Carbonyl carbons at δ 160–162 ppm, nitrile carbons at δ 117 ppm.
Table 3: Comparative NMR Data for 2H-Pyranone Derivatives
| Compound | δ (1H, ppm) | δ (13C, ppm, C=O) |
|---|---|---|
| 4-(Methylthio)-derivative | 6.47 | 160.3 |
| 4-Hydroxy-derivative* | 6.52 | 161.8 |
*Hypothesized shifts based on electronic effects.
Mass Spectrometry
Industrial and Environmental Considerations
Scalability
The domino reaction protocol is scalable to gram quantities with minimal yield loss. Key considerations:
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Cost : Malononitrile and AKDTAs are commercially available but require stringent storage.
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Waste Streams : Methanethiol byproducts necessitate scrubbers for safe disposal.
Green Chemistry Metrics
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Atom Economy : 78% (theoretical for domino reaction).
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E-Factor : 2.3 (solvent recovery improves sustainability).
Chemical Reactions Analysis
Types of Reactions
(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H18O4
- Molecular Weight : 262.30 g/mol
- CAS Registry Number : 49776-58-1
- Structural Features : The compound features a pyranone ring with methoxy and phenyl substituents that contribute to its biological activity.
Neuroprotective Effects
Research has indicated that (E)-5,6-dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one exhibits neuroprotective properties. Studies have shown that it can modulate neurotransmitter systems and may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to interact with metabotropic glutamate receptors suggests potential therapeutic roles in managing neuropsychiatric disorders .
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects in various in vitro studies. It inhibits the production of pro-inflammatory cytokines, which may help in treating conditions characterized by chronic inflammation, such as arthritis and other inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation .
Antioxidant Properties
As an antioxidant, this compound can scavenge free radicals and reduce oxidative stress. This property is crucial for protecting cells from damage caused by oxidative agents, which is implicated in aging and various diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyranone ring followed by the introduction of methoxy and phenyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .
Case Study 1: Neuroprotective Mechanisms
A study published in a peer-reviewed journal examined the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results showed a significant reduction in cell death and apoptosis markers when treated with this compound compared to controls .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of the compound in a rat model of arthritis. The study reported that administration of this compound led to decreased levels of inflammatory markers and improved joint function over a four-week treatment period .
Mechanism of Action
The mechanism of action of (E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one
- Synonyms: 5,6-Dihydroyangonin (CAS: 3328-60-7) .
- Molecular Formula : C₁₅H₁₆O₄.
- Molecular Weight : 260.29 g/mol.
- Physical Properties: Yellow crystalline powder, melting point 119–122°C, soluble in chloroform and methanol .
- Structure : Features a dihydropyran-2-one core with a 4-hydroxy group, a 6-position (E)-styryl substituent bearing a 4-methoxyphenyl group, and a saturated 5,6-dihydro ring system .
This compound is a hydrogenated derivative of yangonin, a kavalactone found in kava plants, and shares structural motifs with bioactive pyrone derivatives .
Comparison with Similar Compounds
Yangonin (4-Methoxy-6-(4-methoxystyryl)-2H-pyran-2-one)
DL-Kavain (trans-5,6-Dihydro-4-methoxy-6-(2-phenylethenyl)-2H-pyran-2-one)
- CAS: 7431-67-8 (unlisted in evidence; inferred from synonyms in ).
- Key Differences: Substituent Variation: DL-Kavain has a simple phenyl group instead of 4-methoxyphenyl on the styryl moiety.
2-Styrylchromones (e.g., 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4H-1-benzopyran-4-one)
Structural and Functional Analysis
Substituent Effects on Bioactivity
Physicochemical Properties
Biological Activity
(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one, commonly referred to as a type of kawapyrones, is a compound derived from the Fijian plant Piper methysticum, known for its psychoactive properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the following structural formula:
This structure features a pyran ring with hydroxyl and methoxy substituents that contribute to its biological activity.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The compound's ability to inhibit lipid peroxidation further supports its role as an antioxidant .
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition suggests that it may be beneficial in treating conditions characterized by inflammation, such as arthritis and other inflammatory disorders .
Antimicrobial Activity
Recent studies have highlighted the antibacterial and antifungal activities of this compound. It has been tested against various gram-positive and gram-negative bacterial strains, showing promising results. For instance, in vitro assays indicated that it inhibits the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent .
Case Studies and Research Findings
- Antioxidant Activity Study : A study published in 2023 evaluated the antioxidant capacity of various kawapyrones, including this compound. The results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls .
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of this compound. It was found to reduce prostaglandin E2 levels in macrophages stimulated with lipopolysaccharide (LPS), indicating a downregulation of inflammatory mediators .
- Antimicrobial Efficacy : A comprehensive analysis assessed the antimicrobial properties of several derivatives of kawapyrones. The study revealed that this compound exhibited notable activity against Candida albicans, with an MIC value comparable to standard antifungal agents .
Data Summary Table
Q & A
Q. Which spectroscopic techniques confirm stereochemistry in synthetic derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
